molecular formula C20H23NO2 B442042 N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide CAS No. 315676-25-6

N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide

Cat. No.: B442042
CAS No.: 315676-25-6
M. Wt: 309.4g/mol
InChI Key: PILUTNOEZXEAPJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl chain, a naphthalene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with 2-(cyclohex-1-en-1-yl)ethylamine under specific conditions to form the desired acetamide.

  • Step 1: Preparation of 2-(naphthalen-2-yloxy)acetic acid

    • React naphthalene-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide.
    • Conditions: Reflux the mixture in an appropriate solvent like ethanol.
  • Step 2: Preparation of 2-(cyclohex-1-en-1-yl)ethylamine

    • Hydrogenate cyclohex-1-en-1-ylacetonitrile using a suitable catalyst like palladium on carbon.
    • Conditions: Conduct the reaction under hydrogen gas at elevated pressure and temperature.
  • Step 3: Formation of this compound

    • Combine 2-(naphthalen-2-yloxy)acetic acid and 2-(cyclohex-1-en-1-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
    • Conditions: Stir the mixture at room temperature in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(phenyl)acetamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature may enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.

Properties

CAS No.

315676-25-6

Molecular Formula

C20H23NO2

Molecular Weight

309.4g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H23NO2/c22-20(21-13-12-16-6-2-1-3-7-16)15-23-19-11-10-17-8-4-5-9-18(17)14-19/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,21,22)

InChI Key

PILUTNOEZXEAPJ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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